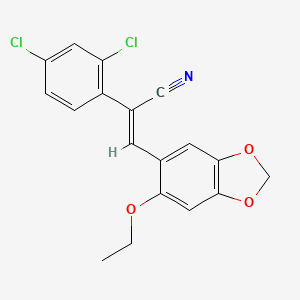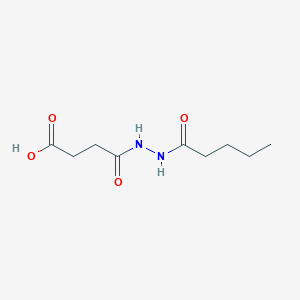![molecular formula C14H14ClNO2 B4752021 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)
1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde
説明
1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde, also known as CPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAC is a pyrrole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells and inflammatory cells. 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammatory mediator production, and the induction of apoptosis (programmed cell death) in cancer cells. 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has also been shown to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde in lab experiments include its unique chemical structure, which allows for a variety of chemical reactions, and its potential as a building block for the synthesis of new materials and compounds. The limitations of using 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde in lab experiments include its relatively high cost and the potential for toxicity, which requires careful handling and disposal.
将来の方向性
There are many potential future directions for research on 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde, including the development of new synthetic methods for 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde, the optimization of 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde for use as an anti-cancer and anti-inflammatory agent, and the exploration of 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde's potential applications in materials science and organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde and its potential side effects and toxicity.
科学的研究の応用
1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has also been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory mediators. In materials science, 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential as a building block for the synthesis of new materials, due to its unique chemical structure. In organic synthesis, 1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been studied for its potential as a reagent for the synthesis of new compounds, due to its ability to undergo a variety of chemical reactions.
特性
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-12-4-6-14(7-5-12)18-10-2-9-16-8-1-3-13(16)11-17/h1,3-8,11H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXPJGBUYJZTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4751942.png)

![7-[(3-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4751963.png)
![N-[1-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4751965.png)

![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751988.png)
![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1,3-benzoxazol-2-yl}phenyl)benzamide](/img/structure/B4752012.png)

